molecular formula C8H17NO B13525807 3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol

3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol

Cat. No.: B13525807
M. Wt: 143.23 g/mol
InChI Key: NYSXUPFRJPCYPA-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol typically involves the reaction of 1-methylcyclopropyl ketone with ammonia and a reducing agent. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Scientific Research Applications

3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol is unique due to the presence of the cyclopropyl ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of novel molecules and in various research applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-amino-2-methyl-2-(1-methylcyclopropyl)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-7(3-4-7)8(2,5-9)6-10/h10H,3-6,9H2,1-2H3

InChI Key

NYSXUPFRJPCYPA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(C)(CN)CO

Origin of Product

United States

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